1-Methylpiperidine-2-ethanol-d3
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Overview
Description
1-Methylpiperidine-2-ethanol-d3 is a deuterated compound with the molecular formula C8H14D3NO and a molecular weight of 146.25 g/mol . This compound is a stable isotope-labeled analogue of 1-Methylpiperidine-2-ethanol, which is an intermediate in the synthesis of various pharmaceuticals. The presence of deuterium atoms makes it particularly useful in research applications, including metabolic studies and NMR spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidine-2-ethanol-d3 typically involves the deuteration of 1-Methylpiperidine-2-ethanol. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidine-2-ethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
1-Methylpiperidine-2-ethanol-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-2-ethanol-d3 is primarily related to its role as a labeled analogue in research applications. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems . This helps in elucidating molecular targets and pathways involved in different reactions and processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine-2-ethanol: The non-deuterated analogue, used in similar applications but without the benefits of stable isotope labeling.
2-(2-Hydroxyethyl)-1-methylpiperidine: Another related compound with similar chemical properties.
Uniqueness
1-Methylpiperidine-2-ethanol-d3 is unique due to its deuterium labeling, which enhances its utility in NMR spectroscopy and metabolic studies. This labeling provides more precise and detailed information compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-[1-(trideuteriomethyl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3/i1D3 |
InChI Key |
OVMRRCXDBKEQIU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCO |
Canonical SMILES |
CN1CCCCC1CCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.